1-Butyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
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Overview
Description
1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[222]OCTAN-1-IUM is a complex organic compound featuring a bicyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multiple steps. One common method includes the reaction of a thiophene derivative with a bicyclic amine under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium complexes for coupling reactions.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which 1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-PROPYL-1,4-DIAZABICYCLO[2.2.2]OCTAN-1-IUM: Similar bicyclic structure but with a propyl group instead of a butyl group.
1-BUTYL-1,4-DIAZABICYCLO[2.2.2]OCTAN-1-IUM: Lacks the thiophene-2-carbonyl group, making it less versatile in certain applications
Uniqueness
1-BUTYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is unique due to the presence of both a thiophene ring and a bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various advanced applications in research and industry .
Properties
Molecular Formula |
C16H24NOS+ |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H24NOS/c1-2-3-8-17-9-6-13(7-10-17)14(12-17)16(18)15-5-4-11-19-15/h4-5,11,13-14H,2-3,6-10,12H2,1H3/q+1 |
InChI Key |
VBKDCCYHJRMCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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